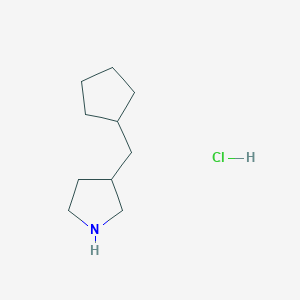

3-(Cyclopentylmethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclopentylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)7-10-5-6-11-8-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCGZZWVMSHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-12-7 | |

| Record name | 3-(cyclopentylmethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentylmethyl)pyrrolidine hydrochloride typically involves the reaction of cyclopentylmethylamine with pyrrolidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The detailed reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(cyclopentylmethyl)pyrrolidine hydrochloride serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and chemicals .

Biology

The compound is being studied for its biological activities , particularly in enzyme inhibition and receptor binding. Research indicates that it may interact with specific molecular targets, modulating their activity and influencing biochemical pathways. This potential has made it a subject of interest in pharmacological studies .

Medicine

Ongoing research is exploring the therapeutic uses of this compound, particularly as a precursor in drug development. Its unique structure may confer specific pharmacological properties that could be harnessed in creating new medications .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of various fine chemicals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug formulation processes .

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties, suggesting that this compound may also possess similar activities worth investigating further. Studies have shown that structural characteristics can influence biological activity, making this compound a candidate for further exploration in antimicrobial applications .

Mechanism of Action

The mechanism of action of 3-(cyclopentylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(cyclopentylmethyl)pyrrolidine hydrochloride and its analogs:

*Calculated based on molecular formula.

Key Observations :

Topoisomerase I (Top1) Inhibition :

- Pyrrolidine derivatives with aminopropyl side chains (e.g., compounds 21–23 in ) exhibit strong Top1 inhibitory activity (+++ to +++ levels) .

- Compounds lacking side chains (e.g., 15, 24, 26) show reduced activity (+ to ++) .

- Inference: The cyclopentylmethyl group in 3-(cyclopentylmethyl)pyrrolidine HCl may hinder Top1 inhibition compared to aminopropyl analogs due to steric bulk and lack of hydrogen-bonding capacity.

Receptor Binding :

- Analogs like (R)-3-(2-nitrophenoxy)pyrrolidine HCl are used in research for receptor modulation, particularly in neurological studies . The nitro group’s electron-withdrawing nature may influence binding affinity.

Biological Activity

3-(Cyclopentylmethyl)pyrrolidine hydrochloride is a compound with significant potential in various biological applications due to its unique chemical structure, which combines a cyclopentylmethyl group with a pyrrolidine ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Molecular Formula : C10H16ClN

- Molecular Weight : 187.69 g/mol

- CAS Number : 1803597-12-7

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful for research and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes.

- Receptor Binding : It can bind to receptors involved in neurotransmission and other cellular signaling pathways, potentially affecting physiological responses.

Antimicrobial Properties

Research into related compounds has demonstrated antimicrobial activities against various pathogens. The structural characteristics of this compound may confer similar properties, making it a candidate for further investigation in antimicrobial applications .

Study 1: Enzyme Interaction

In laboratory settings, the compound was tested for its ability to interact with cytochrome P450 enzymes. These interactions are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents. Preliminary results suggest that this compound may modulate the activity of these enzymes, impacting drug efficacy and safety profiles .

Study 2: Neurotrophic Activity

In vitro studies have explored the neurotrophic effects of related compounds on rat cortical neurons. These studies revealed that certain pyrrolidine derivatives enhanced neuronal growth and survival, indicating that this compound could have similar beneficial effects in neurodegenerative contexts .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine | Simple ring | Basic neurotransmission |

| Cyclopentylamine | Cyclopentyl group | Antidepressant effects |

| N-Methylpyrrolidine | Methyl-substituted | Analgesic properties |

| This compound | Cyclopentyl + Pyrrolidine | Potential neuroprotective and antimicrobial |

This table illustrates that while many related compounds exhibit beneficial biological activities, the unique combination found in this compound may enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Cyclopentylmethyl)pyrrolidine hydrochloride with high purity?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, cyclopentylmethyl bromide can react with pyrrolidine under basic conditions, followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) ensures ≥98% purity . Post-synthesis characterization should include H/C NMR for structural confirmation and HPLC-UV (λmax ~204–210 nm) for purity assessment .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : H NMR should show characteristic pyrrolidine ring protons (δ 1.5–2.5 ppm) and cyclopentylmethyl signals (δ 1.2–1.8 ppm for cyclopentyl CH, δ 2.5–3.0 ppm for N-CH-cyclopentyl) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H] peaks matching the molecular formula (CHClN) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodology : Store as a crystalline solid at –20°C in airtight, light-protected containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid freeze-thaw cycles to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the cyclopentylmethyl substituent affect the compound’s pharmacokinetic properties compared to unsubstituted pyrrolidine analogs?

- Methodology : Perform comparative studies using:

- Lipophilicity Assays : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability from the cyclopentyl group .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The bulky cyclopentyl group may reduce CYP450-mediated oxidation .

- Receptor Binding : Use radioligand displacement assays (e.g., sigma-1 or NMDA receptors). The substitution may alter steric interactions, impacting binding affinity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodology :

- Challenge : Co-elution of structurally similar byproducts (e.g., N-alkylated isomers).

- Resolution : Employ UPLC with a HILIC column (e.g., Acquity BEH Amide) and high-resolution MS (Q-TOF) for precise mass differentiation. Set impurity thresholds at ≤0.1% per ICH guidelines .

Q. How can researchers design in vitro assays to evaluate the compound’s neuropharmacological activity?

- Methodology :

- Neuronal Cell Models : Use SH-SY5Y cells or primary cortical neurons. Pre-treat with the compound (1–100 µM), then measure calcium influx (Fluo-4 AM dye) or neurotransmitter release (HPLC-ECD for dopamine/serotonin) .

- Electrophysiology : Patch-clamp recordings in hippocampal slices to assess NMDA receptor modulation. Compare to reference arylcyclohexylamines (e.g., PCP derivatives) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles of this compound: How to reconcile conflicting data?

- Analysis : Solubility variations may stem from:

- Salt Form : Hydrochloride salts typically exhibit higher aqueous solubility vs. free bases. Verify counterion presence via ion chromatography .

- pH Dependency : Test solubility in buffered solutions (pH 1–10). The compound may show improved solubility at acidic pH due to protonation of the pyrrolidine nitrogen .

- Resolution : Standardize testing conditions (e.g., USP phosphate buffers, 25°C) and report detailed experimental parameters .

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

- Methodology : Include:

- Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity .

- Positive Controls : Staurosporine (apoptosis inducer) for cytotoxicity benchmarking.

- Isomer Controls : Synthesize and test enantiomers (if applicable) to rule out stereospecific effects .

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

- Methodology :

- Catalysis : Use Pd/C or Raney nickel for reductive amination to minimize side products .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and terminate at peak yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.